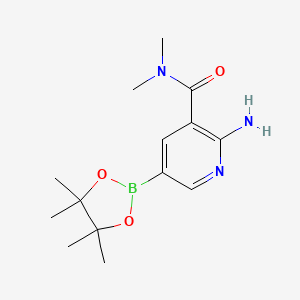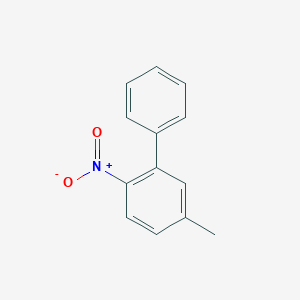
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine compounds, such as “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%”, involves several well-defined atom/group transfer processes . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . For instance, O’Brien and coworkers reported the synthesis of enantiopure piperazines by the asymmetric lithiation-substitution of α-methylbenzyl piperazines .Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be analyzed using various techniques . These techniques include fingerprint-based modeling, which identifies novel drug-drug interactions based on molecular structural similarity .Chemical Reactions Analysis
The analysis of chemical reactions involving “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be complex . The reaction rate constant for a second-order diffusion-limited reaction in a liquid phase under ambient conditions is 10^10 M^-1 s^-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%” can be analyzed using various techniques . These techniques include scanning electron microscopy (SEM), confocal laser scanning microscopy (CLSM), and low field nuclear magnetic resonance (LF-NMR) .Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% is a powerful tool for studying the structure and function of the dopamine D2 receptor. It has been used in a variety of laboratory experiments to investigate the effects of dopamine on behavior and physiology. For example, it has been used to study the effects of dopamine on the reward system, learning and memory, and motor control. It has also been used to investigate the effects of dopamine on the development and function of the prefrontal cortex. Additionally, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% has been used to study the effects of dopamine on the regulation of mood, anxiety, and addiction.
Wirkmechanismus
Target of Action
The primary target of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2 .
Biochemical Pathways
Upon binding to the CB1 receptor, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment .
Result of Action
As an inverse agonist of the CB1 receptor, (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride has been demonstrated to be a potential antiobesity drug candidate . By antagonizing the CB1 receptor, it may reduce appetite and lead to weight loss.
Action Environment
The action, efficacy, and stability of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions. For instance, it is recommended to store this compound at a temperature of 2-8°C .
Vorteile Und Einschränkungen Für Laborexperimente
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% has several advantages for laboratory experiments. It is a potent agonist of the dopamine D2 receptor and has a high affinity for the receptor. Additionally, it is relatively inexpensive and can be synthesized in a few steps from commercially available compounds. However, it is important to note that (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% is a synthetic compound and its effects in vivo may differ from its effects in vitro.
Zukünftige Richtungen
There are a number of potential future directions for (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%. It could be used to study the effects of dopamine on the development and function of the prefrontal cortex. Additionally, it could be used to investigate the effects of dopamine on the regulation of mood, anxiety, and addiction. It could also be used to study the effects of dopamine on the reward system, learning and memory, and motor control. Finally, it could be used to investigate the effects of dopamine on the immune system and the autonomic nervous system.
Synthesemethoden
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95% can be synthesized in a few steps from commercially available compounds. The synthesis begins with the reaction of 4-fluorophenyl-piperazine and 1-methylpiperazine with 1-chloro-4-fluorobenzene in the presence of pyridine. This reaction yields 4-fluorophenyl-(piperazin-1-yl)methanone. The hydrochloride salt of this compound can then be obtained by reacting the free base with hydrochloric acid. This method of synthesis is simple and cost-effective and yields high purity (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, 95%.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The compound (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride binds to the CB1 receptor more selectively than the cannabinoid receptor type 2 . It exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .
Cellular Effects
Upon treatment with (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride, an increased cell surface localization of CB1 was observed . This suggests that the compound may influence cell function by modulating the localization and signaling pathways of the CB1 receptor.
Molecular Mechanism
The molecular mechanism of action of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride involves binding to the CB1 receptor and antagonizing its activity . Docking and mutational analysis showed that it forms similar interactions with the receptor as SR141716A does .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPCJQGRZKAYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




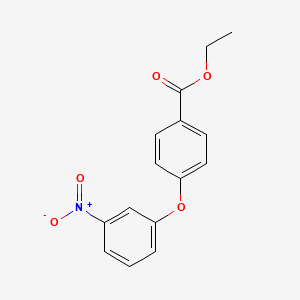
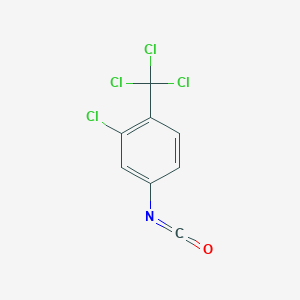

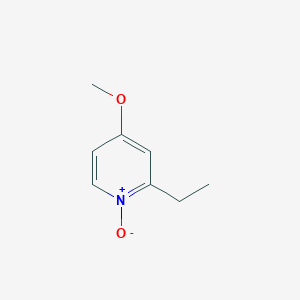
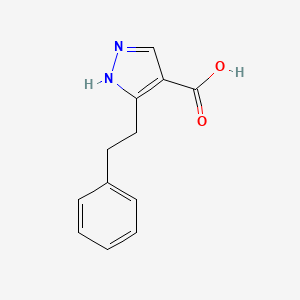


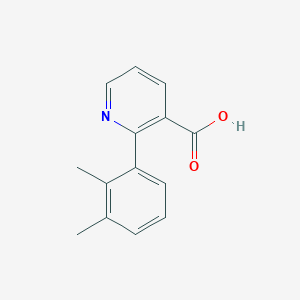
![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)
